(5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic molecule It features a thiazolone core structure, substituted with a chloro-methylanilino group and a benzodioxolylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Substitution with Anilino Group: The thiazolone intermediate is then reacted with 5-chloro-2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Benzodioxolylmethylidene Group: The final step involves the condensation of the intermediate with 6-methyl-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one: can be compared to other thiazolone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H15ClN2O3S |
---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
(5Z)-2-(5-chloro-2-methylphenyl)imino-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15ClN2O3S/c1-10-3-4-13(20)8-14(10)21-19-22-18(23)17(26-19)7-12-6-16-15(5-11(12)2)24-9-25-16/h3-8H,9H2,1-2H3,(H,21,22,23)/b17-7- |
InChI-Schlüssel |
ZFENYOSYJRTPKQ-IDUWFGFVSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=C(C=C3C)OCO4)/S2 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(=CC3=CC4=C(C=C3C)OCO4)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.